![molecular formula C11H15N3 B2395145 7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2197892-06-9](/img/structure/B2395145.png)

7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

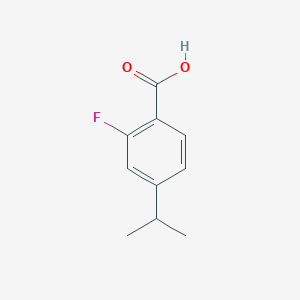

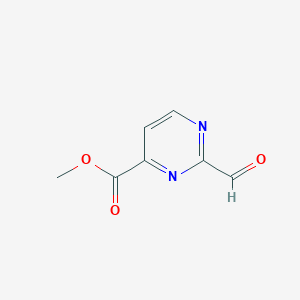

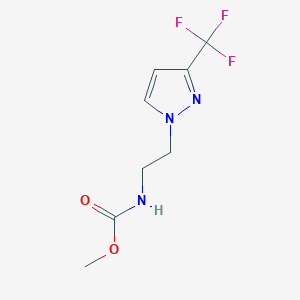

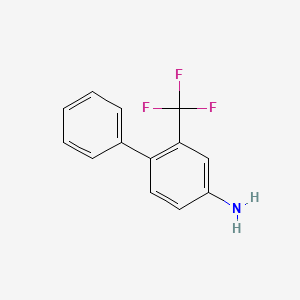

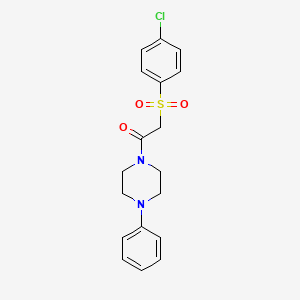

The compound “7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane” is a bicyclic compound with a pyrimidine ring attached. Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The bicyclic heptane structure is a common motif in many natural products .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bicyclic heptane ring fused to a pyrimidine ring. The presence of nitrogen in the ring would have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring and the bicyclic structure. The nitrogen atoms in the pyrimidine could potentially act as nucleophiles in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The bicyclic structure could impart rigidity to the molecule, and the pyrimidine ring could contribute to its polarity .Applications De Recherche Scientifique

- Bicyclo[2.2.1]heptenes, including our compound of interest, are readily accessible via transition metal-catalyzed cycloisomerization of 1,6-enynes. They serve as versatile building blocks in organic synthesis . The release of cyclopropyl ring strain (27.5 kcal/mol) and the presence of a double bond within the skeleton make them amenable to diverse transformations.

- Bicyclo[2.2.1]heptenes exhibit interesting thermal reactions. Examples include Claisen rearrangements, rearrangement of vinylcyclopropanes to cyclopentenes, 1,5-hydrogen shifts, and Cope rearrangements .

- The compound can undergo nucleophilic addition reactions, leading to the formation of novel derivatives. These reactions depend on the position, number, and identity of substituents, as well as the nature of the tether group .

- Rhodium-catalyzed reactions involving bicyclo[2.2.1]heptenes offer exciting synthetic possibilities. These reactions can proceed with or without opening of the cyclopropyl ring, leading to diverse products .

- By leveraging the chemistry of bicyclo[2.2.1]heptenes, researchers can access various heterocyclic compounds. Examples include 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, hexahydroisoquinolines, and heterotricyclo[3.3.1.02,8]nonanes .

- Nature provides several 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), some of which exhibit intriguing biological properties. Researchers may explore the potential of our compound in drug discovery or other bioactive applications .

Organic Synthesis Building Block

Thermal Reactions

Nucleophilic Addition

Rhodium-Catalyzed Reactions

Heterocyclic Compound Synthesis

Biological Activity Exploration

Safety and Hazards

Propriétés

IUPAC Name |

7-(6-methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-6-11(13-7-12-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNUSFDKXUFYPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2C3CCC2CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2395066.png)

![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)

![NCGC00384975-01_C21H36O11_beta-D-Glucopyranoside, (1R,2S,4R,5R)-5-hydroxy-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 6-O-[(2R,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-](/img/structure/B2395074.png)

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)